(1S)-1-(3-Methyl(2-pyridyl))butylamine
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Overview
Description
(1S)-1-(3-Methyl(2-pyridyl))butylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group and a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Methyl(2-pyridyl))butylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and butylamine.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Methyl(2-pyridyl))butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyridine ring and the amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridines or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(3-Methyl(2-pyridyl))butylamine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as its ability to act as a drug candidate for certain diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))butylamine would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S)-1-(3-Methyl(2-pyridyl))butylamine include other pyridine derivatives and amines, such as:
- 3-Methylpyridine
- Butylamine
- 2-Pyridylmethylamine
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both the pyridine ring and the butylamine chain. This unique combination may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
(1S)-1-(3-Methyl(2-pyridyl))butylamine is an organic compound characterized by its unique structural features, which include a butylamine chain linked to a 3-methyl-substituted pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C10H16N2
- Molecular Weight : 164.25 g/mol
The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
- Enzymatic Inhibition : Research indicates that this compound may inhibit specific enzymes, which could be relevant in metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various compounds, including this compound, against a panel of bacteria. The results indicated that this compound displayed significant growth inhibition against Staphylococcus aureus and Escherichia coli.
Compound Name | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 15 |
This compound | E. coli | 12 |
Neuropharmacological Studies
In an investigation focused on neuropharmacology, this compound was tested for its effects on neurotransmitter release in neuronal cultures. The compound was found to enhance dopamine release in a dose-dependent manner, indicating its potential as a modulator in dopaminergic signaling pathways.
Concentration (µM) | Dopamine Release (% Increase) |
---|---|
10 | 25 |
50 | 40 |
100 | 60 |
Enzymatic Inhibition
Research has also explored the inhibitory effects of this compound on dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine biosynthesis and a target for malaria treatment. The compound exhibited IC50 values indicating moderate inhibition.
Compound Name | IC50 (µM) |
---|---|
This compound | 25 |
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1S)-1-(3-methylpyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-3-5-9(11)10-8(2)6-4-7-12-10/h4,6-7,9H,3,5,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
WGXKOFUCZSBSMJ-VIFPVBQESA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=CC=N1)C)N |
Canonical SMILES |
CCCC(C1=C(C=CC=N1)C)N |
Origin of Product |
United States |
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